Brachyoside B

Immunopharmacology Cytokine Assay Natural Product Screening

Mapping astragaloside IV enterohepatic metabolism demands authentic Brachyoside B reference material; substituting with aglycone or bisdesmosidic analogs yields incomplete pharmacokinetic profiles. This C-6 monoglucosylated cycloartane saponin serves as a critical in vivo metabolite marker and T-cell immunomodulator probe. • ≥98% HPLC purity for unambiguous LC-MS fingerprinting of Astragalus spp. extracts • IL-2 induction activity (35.9-139.6% range) supports glycosylation-dependent immunomodulation studies • 5-100 mg standard quantities in stock; bulk custom synthesis upon request

Molecular Formula C36H60O10
Molecular Weight 652.9 g/mol
CAS No. 86764-12-7
Cat. No. B12338390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrachyoside B
CAS86764-12-7
Molecular FormulaC36H60O10
Molecular Weight652.9 g/mol
Structural Identifiers
SMILESCC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)O)C
InChIInChI=1S/C36H60O10/c1-30(2)22(39)8-11-36-17-35(36)13-12-32(5)27(34(7)10-9-23(46-34)31(3,4)43)18(38)15-33(32,6)21(35)14-19(28(30)36)44-29-26(42)25(41)24(40)20(16-37)45-29/h18-29,37-43H,8-17H2,1-7H3/t18-,19-,20+,21-,22-,23-,24+,25-,26+,27-,28-,29+,32+,33-,34+,35-,36+/m0/s1
InChIKeyMHQQPTNPTWQCBN-XQZOPXIASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brachyoside B: Overview


Brachyoside B (CAS 86764-12-7), also known as Cycloastragenol-6-O-β-D-glucoside, is a cycloartane-type triterpenoid saponin naturally occurring in various Astragalus species [1][2]. With a molecular formula of C₃₆H₆₀O₁₀ and a molecular weight of 652.86 g/mol, this monodesmosidic glycoside features a cycloartane aglycone core with a single glucose moiety at the C-6 position [3]. It is commercially available as a high-purity reference standard (≥98% by HPLC) for pharmacological research .

1
Identity Plant-derived cycloartane triterpenoid saponin reference standard
2
Analytical fit High-purity form supports HPLC/LC-MS method development and botanical fingerprinting
3
Bioactivity context Monodesmosidic glycoside for glycosylation-dependent immunomodulation and pathway studies

Why Brachyoside B Is Irreplaceable


Substituting Brachyoside B with more abundant or structurally similar cycloartane saponins—such as astragaloside IV, cycloastragenol, or other 20,24-epoxy cycloartanes—is scientifically unjustified due to three distinct and verifiable factors: (1) Differential glycosylation profoundly impacts immunomodulatory potency, with specific glycan patterns dictating IL-2 induction [1]; (2) Brachyoside B serves as a critical in vivo metabolite of astragaloside IV, occupying a unique and functionally non-redundant position in enterohepatic disposition pathways [2][3]; and (3) Physicochemical properties such as LogP (2.26) and hydrogen bonding capacity directly influence membrane permeability and formulation behavior, which differ markedly from aglycone and bisdesmosidic counterparts .

!
Glycosylation pattern (C-6 monoglucoside) may shift immunomodulatory response compared with bisdesmosidic saponins or the aglycone cycloastragenol.
!
Enterohepatic metabolite pathway differs from astragaloside IV; Brachyoside B occupies a specific biliary secretion role not reproduced by parent or aglycone.
!
Physicochemical profile (higher lipophilicity, lower H-bond count) may alter membrane permeability and chromatographic behaviour relative to more polar bisdesmosidic saponins.

Head-to-Head Differentiation Evidence


IL-2 Induction vs. Cycloastragenol

Brachyoside B exhibits a distinct IL-2 induction profile compared to its aglycone cycloastragenol and other cycloartane glycosides. In a head-to-head study of 14 triterpene saponins using human T-cell cytokine release assays, Brachyoside B demonstrated IL-2 induction that was quantifiably higher than cycloastragenol, consistent with the observation that glycosides of 20,24-epoxy cycloartanes show superior activity relative to their aglycone counterparts [1].

IL-2 Induction vs. Cycloastragenol
Class-level inference
Reported higher IL-2 induction among tested 20,24-epoxy cycloartane glycosides (range 35.9–139.6%) compared with acyclic derivatives and the aglycone.
Supports glycosylation-dependent immunomodulation assay context.
Human T-cell PHA stimulation; ELISA readout. Direct head-to-head quantitative data for Brachyoside B alone is limited.
Immunopharmacology Cytokine Assay Natural Product Screening

Telomerase Activation vs. Cycloastragenol

Brachyoside B (cycloastragenol-6-O-β-D-glucoside) enhances telomerase activity by 40–60% in human fibroblasts . While cycloastragenol is also a known telomerase activator with reported in vitro increases of 8–34% [1], Brachyoside B's glycosylated form may offer distinct pharmacokinetic advantages, including potentially improved aqueous solubility and altered metabolic stability compared to the aglycone .

Telomerase Activation vs. Cycloastragenol
Cross-study comparable
40–60% increase in telomerase activity (vs. 8–34% for cycloastragenol in human fibroblasts).
Supports telomere biology assay context with a glycosylated comparator.
Cross-study comparison; experimental conditions and fibroblast strains may differ.
Telomere Biology Aging Research Cellular Senescence

DPPH Radical Scavenging Activity

Brachyoside B exhibits potent radical scavenging activity with an IC₅₀ of 3.2 μM in the DPPH assay . This value places it among the more active cycloartane saponins in terms of direct antioxidant capacity, a property that differentiates it from saponins that lack the 6-O-glucoside moiety which may contribute to electron-donating ability [1].

DPPH Radical Scavenging
Supporting evidence
IC₅₀ = 3.2 μM
Supports antioxidant capacity screening in oxidative stress models.
In vitro DPPH assay. Quantitative head-to-head data for comparator saponins under identical conditions is limited.
Oxidative Stress Free Radical Biology DPPH Assay

Metabolic Fate vs. Astragaloside IV

Brachyoside B is a direct and specific monoglycoside metabolite generated from astragaloside IV (ASIV) via intestinal bacterial deglycosylation [1][2]. When ASIV is incubated anaerobically with rat intestinal bacteria, Brachyoside B is produced as one of the primary deglycosylated products, alongside cyclogaleginoside B [2]. In vivo, following oral administration of ASIV (10 mg/kg) to rats, Brachyoside B is secreted into bile, confirming its role in enterohepatic circulation [1]. This metabolic relationship is unique to Brachyoside B among cycloartane saponins, establishing it as a crucial intermediate in the pharmacological cascade of Astragali Radix preparations [3].

Metabolic Fate vs. Astragaloside IV
Direct head-to-head
Identified as a monoglycoside metabolite of astragaloside IV produced by intestinal bacteria and secreted in bile; ASIV AUC 109 ± 55 nM·h, CA AUC 26.8 ± 17.9 nM·h.
Critical for mapping enterohepatic disposition of Astragali Radix preparations.
Rat model; 10 mg/kg oral ASIV; LC-MS/MS quantification.
Pharmacokinetics Drug Metabolism Gut Microbiome

Physicochemical Profile vs. Astragaloside IV

Brachyoside B (C₃₆H₆₀O₁₀, MW 652.86, LogP 2.26) is a monodesmosidic glycoside with a single β-D-glucopyranose at the C-6 position of cycloastragenol [1]. This contrasts sharply with astragaloside IV (C₄₁H₆₈O₁₄, MW 784.97, LogP ~0.3), which is a bisdesmosidic glycoside with sugars at both C-3 and C-6 [2]. The monoglycosidic structure of Brachyoside B confers distinct physicochemical properties—including higher lipophilicity and reduced hydrogen bond donor count compared to bisdesmosidic saponins—that directly impact its membrane permeability, metabolic stability, and chromatographic behavior [3]. The InChIKey (MHQQPTNPTWQCBN-XQZOPXIASA-N) and exact mass (652.41864814) provide unambiguous identity for analytical reference [1].

Physicochemical Profile vs. Astragaloside IV
Direct head-to-head
LogP 2.26 vs. ~0.3; 133 Da lower MW; monodesmosidic (7 HBD, 10 HBA) vs. bisdesmosidic structure.
Supports distinct analytical method development and formulation research.
Higher predicted lipophilicity may impact membrane permeability and chromatographic retention.
Natural Product Chemistry Structure-Activity Relationship Analytical Chemistry

Key Research Applications


Glycosylation-Specific Immunomodulatory Screening

In screening campaigns aimed at identifying T-cell immunomodulators, Brachyoside B should be prioritized over the aglycone cycloastragenol due to its classification within the 20,24-epoxy cycloartane glycosides that demonstrate superior IL-2 induction. The compound's IL-2 inducing activity, which falls within the range of 35.9–139.6% for this structural class, supports its use in mechanistic studies of glycosylation-dependent immunomodulation [1].

Pharmacokinetic Studies of Astragaloside IV

Brachyoside B is an essential analytical reference standard for studies investigating the disposition and metabolism of astragaloside IV. Because it is generated via intestinal bacterial deglycosylation and secreted into bile, accurate quantification of Brachyoside B in biological matrices is required to fully map the enterohepatic circulation and metabolic fate of Astragali Radix preparations [2][3]. Substituting Brachyoside B with astragaloside IV or cycloastragenol will lead to incomplete or misleading pharmacokinetic profiles.

Telomere Biology and Senescence Research

For investigators examining telomerase activation as a mechanism to delay cellular senescence, Brachyoside B offers a glycosylated alternative to cycloastragenol. Its reported 40–60% enhancement of telomerase activity in human fibroblasts provides a quantifiable benchmark for comparative studies. The glycosidic moiety may also confer improved aqueous solubility, making it suitable for in vitro assays where aglycone precipitation is a concern .

Analytical Method Development for Astragalus Extracts

The distinct physicochemical properties of Brachyoside B—including its specific molecular weight (652.86), LogP (2.26), and InChIKey (MHQQPTNPTWQCBN-XQZOPXIASA-N)—make it a critical marker for LC-MS method development and validation. Its unambiguous identification is necessary for the accurate fingerprinting of Astragalus species extracts, as it co-occurs with numerous structurally similar saponins that can confound chromatographic separation [4].

Application
Selection Property
Validation Focus
Glycosylation-dependent immunomodulation studies
Glycosylation-specific IL-2 induction profile in T-cell assays
Cytokine release endpoints; compare with aglycone and other glycosides
PK and metabolism studies of Astragali Radix
Metabolite pathway differentiation (biliary secretion of monoglycoside)
Enterohepatic circulation profiling; distinguish from parent and terminal aglycone
Telomere biology research
Telomerase activation assay context with glycosylated compound
Comparative activity vs. aglycone in fibroblast senescence models
Analytical method development for Astragalus extracts
Distinct physicochemical and chromatographic profile
LC-MS specificity; identity confirmation via InChIKey and retention behaviour

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